4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid
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Overview
Description
4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid: is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Mechanism of Action
Target of Action
It’s known that derivatives of benzothiophene-3-carboxylic acids, which this compound is a part of, are considered valuable molecular scaffolds for medicinal chemistry . They have been selected over time for preclinical and clinical studies , indicating their potential interaction with biological targets.
Biochemical Pathways
Given the importance of benzothiophene derivatives in medicinal chemistry , it can be inferred that this compound may interact with multiple biochemical pathways, leading to various downstream effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid typically involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . This method allows for the formation of the benzothiophene ring system under mild conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar cyclization reactions. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophenes.
Scientific Research Applications
Chemistry: 4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid is used as an intermediate in the synthesis of other heterocyclic compounds, such as pyridines and quinolines . Its unique structure makes it valuable for developing new chemical entities with potential biological activity.
Biology and Medicine: The compound has been studied for its potential as an inhibitor of enzymes like acetylcholinesterase . This property makes it a candidate for developing treatments for neurological disorders.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its role as an intermediate in various chemical processes highlights its importance in manufacturing.
Comparison with Similar Compounds
- 1-Benzothiophen-3-ylacetic acid
- 2-(1-Benzothiophen-3-yl)ethylamine
- 1-Benzothiophen-2-ylcyclohexylpiperidine
Uniqueness: 4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid is unique due to its specific structure, which combines a benzothiophene ring with a butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-(1-benzothiophen-3-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c13-10(5-6-12(14)15)9-7-16-11-4-2-1-3-8(9)11/h1-4,7H,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRBYNKJXWUFJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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